N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide is a synthetic organic compound that features a unique combination of an indene and furan moiety
Mechanism of Action
Target of Action
The compound N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence several biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound may have a range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Furan-2-carboxamide Formation: The furan-2-carboxamide moiety can be synthesized by reacting furan-2-carboxylic acid with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the furan-2-carboxamide can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide
- N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide
Uniqueness
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide is unique due to the presence of both indene and furan moieties, which confer distinct electronic and steric properties
Biological Activity
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide is a synthetic organic compound with notable structural features that may confer significant biological activities. The compound belongs to a class of indene derivatives, which have been studied for their pharmacological potential. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties based on current research findings.
Structural Characteristics
The molecular formula of this compound is C15H15NO3, with a molecular weight of 257.28 g/mol. The compound's structure features an indene moiety linked to a furan carboxamide, which may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₅NO₃ |
Molecular Weight | 257.28 g/mol |
CAS Number | 1396874-80-8 |
Antimicrobial Properties
Recent studies have demonstrated that compounds related to this compound exhibit antibacterial and antifungal activities. For instance, derivatives with similar structures have shown moderate to good antimicrobial activity against various strains of bacteria and fungi:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | 4.69 - 22.9 µM |
Staphylococcus aureus | 5.64 - 77.38 µM |
Escherichia coli | 2.33 - 156.47 µM |
Candida albicans | 16.69 - 78.23 µM |
These findings suggest that the compound may possess significant potential as a therapeutic agent against infections caused by resistant bacterial strains.
Cytotoxic Activity
The cytotoxic effects of this compound have also been explored in various cancer cell lines. In vitro studies indicate that the compound exhibits low cytotoxicity with CC₅₀ values exceeding 100 µM in Vero and MDCK cells, suggesting a favorable safety profile for further development .
Case Studies
A notable study investigated the effects of related indene derivatives on cancer cell proliferation using the MTT assay. The results indicated that certain modifications to the indene structure could enhance the antiproliferative activity against specific cancer types:
Compound | IC₅₀ (µM) | Cancer Cell Line |
---|---|---|
Compound A | 10.20 | T47-D |
Compound B | 3.64 | MCF7 |
These findings highlight the importance of structural modifications in optimizing the biological activity of indene derivatives.
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14(13-6-3-9-19-13)16-10-15(18)8-7-11-4-1-2-5-12(11)15/h1-6,9,18H,7-8,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDMBRIAZRIAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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